molecular formula C8H5BrClN3S2 B14897216 4-(((5-Bromopyridin-2-yl)thio)methyl)-5-chloro-1,2,3-thiadiazole

4-(((5-Bromopyridin-2-yl)thio)methyl)-5-chloro-1,2,3-thiadiazole

Cat. No.: B14897216
M. Wt: 322.6 g/mol
InChI Key: STDRZLIFKWKCOB-UHFFFAOYSA-N
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Description

4-(((5-Bromopyridin-2-yl)thio)methyl)-5-chloro-1,2,3-thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-Bromopyridin-2-yl)thio)methyl)-5-chloro-1,2,3-thiadiazole typically involves the reaction of 5-bromopyridine-2-thiol with 5-chloro-1,2,3-thiadiazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(((5-Bromopyridin-2-yl)thio)methyl)-5-chloro-1,2,3-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(((5-Bromopyridin-2-yl)thio)methyl)-5-chloro-1,2,3-thiadiazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine-2-thiol: Shares the bromopyridine moiety.

    5-Chloro-1,2,3-thiadiazole: Shares the thiadiazole moiety.

    4-((5-Bromopyridin-2-yl)methyl)morpholine: Similar structure with a morpholine ring.

Uniqueness

4-(((5-Bromopyridin-2-yl)thio)methyl)-5-chloro-1,2,3-thiadiazole is unique due to the combination of its bromopyridine and thiadiazole moieties, which confer specific chemical and biological properties that are not present in the individual components or other similar compounds.

Properties

Molecular Formula

C8H5BrClN3S2

Molecular Weight

322.6 g/mol

IUPAC Name

4-[(5-bromopyridin-2-yl)sulfanylmethyl]-5-chlorothiadiazole

InChI

InChI=1S/C8H5BrClN3S2/c9-5-1-2-7(11-3-5)14-4-6-8(10)15-13-12-6/h1-3H,4H2

InChI Key

STDRZLIFKWKCOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)SCC2=C(SN=N2)Cl

Origin of Product

United States

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